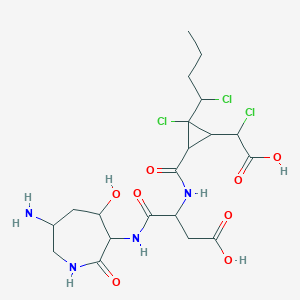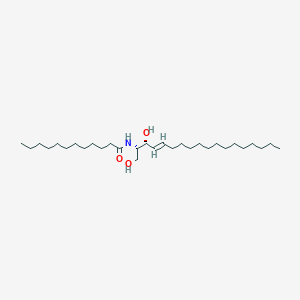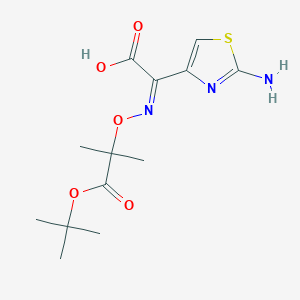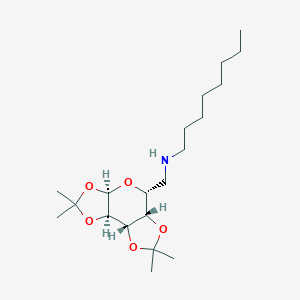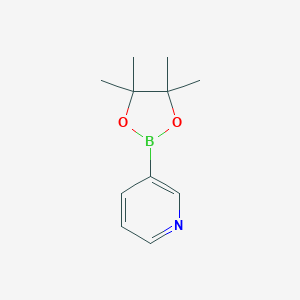
1-Benzyl-3-methylpiperazin
Übersicht
Beschreibung
1-Benzyl-3-methylpiperazin ist eine heterocyclische organische Verbindung mit der Summenformel C12H18N2. Es ist ein Derivat des Piperazins, das durch das Vorhandensein einer Benzylgruppe am Stickstoffatom an der ersten Position und einer Methylgruppe am Stickstoffatom an der dritten Position gekennzeichnet ist.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methylpiperazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Es dient als Ligand bei der Untersuchung von Rezeptor-Ligand-Wechselwirkungen.
Medizin: Diese Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich ihrer Verwendung als Vorläufer bei der Synthese pharmazeutischer Wirkstoffe.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in verschiedenen industriellen Prozessen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, als Ligand für bestimmte Rezeptoren zu wirken, deren Aktivität zu modulieren und verschiedene biochemische Signalwege zu beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Verwendungskontext variieren .
Ähnliche Verbindungen:
- 1-Benzyl-4-methylpiperazin
- 1-Methyl-3-phenylpiperazin
- 1-Isopropyl-2-methylpiperazin
Vergleich: this compound ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und Bindungsaffinität aufweisen, was es für bestimmte Anwendungen geeignet macht, bei denen andere Piperazinderivate möglicherweise weniger effektiv sind .
Wirkmechanismus
Target of Action
1-Benzyl-3-methylpiperazine is a derivative of piperazine . Piperazines are known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems . .
Mode of Action
The mode of action of piperazines, including 1-Benzyl-3-methylpiperazine, is thought to be through blocking acetylcholine at the myoneural junction and having agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . This results in changes in neurotransmitter levels and activity in the brain, which can lead to various physiological effects.
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 190.28 .
Cellular Effects
It is known that benzylpiperazine, a related compound, has euphoriant and stimulant properties . It is possible that 1-Benzyl-3-methylpiperazine may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylpiperazine, a related compound, is known to have amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors . It is possible that 1-Benzyl-3-methylpiperazine may have a similar mechanism of action.
Dosage Effects in Animal Models
It is known that benzylpiperazine, a related compound, has similar effects to amphetamine, although its dosage is roughly 10 times higher by weight .
Metabolic Pathways
Benzylpiperazine, a related compound, is known to be metabolized in the liver .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Benzyl-3-methylpiperazin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Beispielsweise führt die Reaktion zwischen N,N’-Bisnosyldiamin und Diphenylvinylsulfoniumtriflat in Gegenwart einer Base wie DBU zur Bildung geschützter Piperazine, die dann entschützt werden können, um this compound zu ergeben .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Methoden und Bedingungen können je nach Hersteller variieren, aber sie beinhalten im Allgemeinen die Verwendung leicht verfügbarer Ausgangsmaterialien und effizienter katalytischer Prozesse .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Benzyl-3-methylpiperazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Benzylalkohol-Derivate liefern, während Substitutionsreaktionen eine Vielzahl substituierter Piperazine erzeugen können .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-4-methylpiperazine
- 1-Methyl-3-phenylpiperazine
- 1-Isopropyl-2-methylpiperazine
Comparison: 1-Benzyl-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other piperazine derivatives may not be as effective .
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369445 | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-90-7 | |
| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the study regarding (S)-1-benzyl-3 methylpiperazine-2,5-dione and its effect on K-562 cells?
A1: The study found that (S)-1-benzyl-3 methylpiperazine-2,5-dione did not show significant antiproliferative activity against K-562 human chronic myelogenous leukemia cells. [] While other derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) showed promising activity with IC50 values of 30.10±1.6 and 4.60±0.4 μg ml(-1) respectively, compound C's activity was not significant enough to warrant further investigation in this study.
Q2: Does the study provide information about the mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione?
A2: Unfortunately, the study does not delve into the specific mechanisms of action for each compound tested. [] While it highlights the antiproliferative and erythroid differentiation effects observed, further research would be needed to elucidate how (S)-1-benzyl-3 methylpiperazine-2,5-dione interacts with its molecular targets and the downstream effects leading to the observed cellular responses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
